4-Ethynyl-4'-trifluoromethylbiphenyl

Description

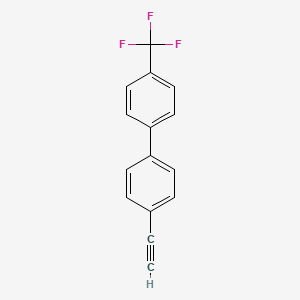

4-Ethynyl-4'-trifluoromethylbiphenyl (CAS No. 477587-89-6) is a biphenyl derivative featuring an ethynyl group (-C≡CH) at the 4-position of one phenyl ring and a trifluoromethyl group (-CF₃) at the 4'-position of the adjacent ring. This compound is notable for its unique electronic and steric properties:

- Ethynyl Group: A strong electron-withdrawing group (EWG) due to sp-hybridization, enhancing conjugation and enabling participation in click chemistry or polymerization reactions.

- Trifluoromethyl Group: A moderately electron-withdrawing substituent that increases lipophilicity and metabolic stability, making it valuable in materials science and medicinal chemistry .

Applications include its use in OLED materials (e.g., as a building block for organic semiconductors) and as a precursor in synthetic organic chemistry .

Properties

IUPAC Name |

1-ethynyl-4-[4-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16,17)18/h1,3-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEASESBXXWTBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-4’-trifluoromethylbiphenyl typically involves the coupling of a trifluoromethyl-substituted aryl halide with an ethynyl-substituted aryl compound. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under mild conditions. The reaction proceeds as follows:

Sonogashira Coupling Reaction:

Industrial Production Methods: In an industrial setting, the synthesis of 4-Ethynyl-4’-trifluoromethylbiphenyl can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-4’-trifluoromethylbiphenyl undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.

Reduction: The compound can be reduced to form alkenes or alkanes using hydrogenation catalysts like palladium on carbon.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, room temperature

Reduction: Hydrogen gas with palladium on carbon catalyst, elevated pressure

Substitution: Sodium methoxide in methanol, reflux conditions

Major Products:

Oxidation: Formation of 4’-trifluoromethylbenzaldehyde

Reduction: Formation of 4-ethyl-4’-trifluoromethylbiphenyl

Substitution: Formation of 4-methoxy-4’-trifluoromethylbiphenyl

Scientific Research Applications

4-Ethynyl-4’-trifluoromethylbiphenyl has a wide range of applications in scientific research:

Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-transport properties.

Chemistry: The compound serves as a building block for the synthesis of more complex molecules in organic synthesis.

Biology and Medicine: While not extensively studied in biological systems, its derivatives are explored for potential pharmaceutical applications.

Industry: It is used in the production of specialty polymers and advanced materials with unique electronic properties.

Mechanism of Action

The mechanism by which 4-Ethynyl-4’-trifluoromethylbiphenyl exerts its effects is primarily related to its electronic structure. The ethynyl group provides a site for π-conjugation, enhancing the compound’s ability to participate in electron transfer processes. The trifluoromethyl group, being highly electronegative, influences the compound’s reactivity and stability by withdrawing electron density from the biphenyl core. These properties make it suitable for applications in electronic devices where efficient charge transport is crucial.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence reactivity, solubility, and biological activity. Below is a comparison of substituent types and positions in analogous biphenyl derivatives:

Table 1: Substituent Effects in Biphenyl Derivatives

Key Observations :

- Ethynyl vs. Methyl : The ethynyl group in this compound increases conjugation and reactivity compared to the electron-donating methyl group in 4-Methyl-3’-trifluoromethylbiphenyl .

- Trifluoromethyl Position : Substituents at the 4'-position (para) maximize steric and electronic effects, whereas 3'-position (meta) analogs exhibit reduced planarity and altered biological interactions .

Electronic and Reactivity Comparisons

The trifluoromethyl and ethynyl groups synergistically enhance the compound’s electrophilicity and stability.

Table 2: Electronic Effects of Substituents

Research Findings :

- OLED Applications : Ethynyl-substituted biphenyls (e.g., this compound) exhibit superior charge-transfer efficiency compared to alkyl-substituted analogs (e.g., 4-Ethynyl-4'-propylbiphenyl) due to enhanced conjugation .

- Biological Activity : Trifluoromethyl groups improve membrane permeability, as seen in 4-Methyl-3’-trifluoromethylbiphenyl, which shows promising interactions with hydrophobic enzyme pockets .

Biological Activity

4-Ethynyl-4'-trifluoromethylbiphenyl (CAS No. 1419788-80-9) is a synthetic organic compound with potential applications in medicinal chemistry and materials science. Its unique structure, characterized by an ethynyl group and trifluoromethyl substituents, suggests interesting biological activities that merit detailed investigation.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure is notable for its biphenyl core, which is often associated with biological activity due to its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action involves the modulation of specific molecular targets, potentially influencing pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with microbial targets.

Anticancer Properties

Preliminary investigations suggest that this compound may induce apoptosis in various cancer cell lines. The ethynyl group is hypothesized to play a crucial role in this activity by facilitating interactions with DNA or RNA, leading to replicative stress in cancer cells.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing signaling pathways critical for cell survival and proliferation.

- DNA Interaction : Ethynyl groups are known to intercalate into DNA, potentially disrupting replication processes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cell lines | |

| Enzyme Inhibition | Modulation of metabolic enzymes |

Case Study: Anticancer Activity

A recent study evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 10 µM. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspase pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.